

Application Notes and Protocols for TMDJ-035 in Isolated Cardiomyocytes

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Compound of Interest

Compound Name: TMDJ-035

Cat. No.: B12383882

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Introduction

TMDJ-035 is a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] Dysregulation of RyR2 is implicated in various cardiac pathologies, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, which are often characterized by abnormal diastolic calcium leak and spontaneous calcium waves.[1][3] **TMDJ-035** serves as a valuable research tool for investigating the role of RyR2 in cardiac physiology and pathophysiology, and as a potential therapeutic candidate for arrhythmias driven by RyR2 overactivation.[1] These application notes provide detailed protocols for the use of **TMDJ-035** in isolated adult ventricular cardiomyocytes.

Data Presentation

Currently, specific quantitative data such as IC50 values for **TMDJ-035** on calcium transients, sparks, and waves in isolated cardiomyocytes are not extensively available in peer-reviewed literature. The primary literature describes its efficacy in suppressing abnormal Ca²⁺ waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2] Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The following tables provide a template for presenting such empirically determined data.

Table 1: Dose-Dependent Effect of **TMDJ-035** on Spontaneous Calcium Wave Frequency

TMDJ-035 Concentration (μM)	Number of Cells Analyzed	Percentage of Cells with Ca2+ Waves	Ca2+ Wave Frequency (waves/min)
Vehicle (e.g., 0.1% DMSO)			
0.1			
1			
10			
100			

Table 2: Effect of **TMDJ-035** on Electrically-Stimulated Calcium Transient Parameters

Treatment	n (cells)	Peak Amplitude (F/F0)	Time to Peak (ms)	Transient Duration 50% (ms)
Control				
TMDJ-035 (user- defined concentration)				

Table 3: Effect of **TMDJ-035** on Cardiomyocyte Contractility

Treatment	n (cells)	Fractional Shortening (%)	Maximal Velocity of Shortening (+dL/dt, $\mu\text{m/s}$)	Maximal Velocity of Relengthening (-dL/dt, $\mu\text{m/s}$)
Control				
TMDJ-035 (user-defined concentration)				

Experimental Protocols

Preparation of TMDJ-035 Stock Solution

Materials:

- **TMDJ-035** (powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes

Procedure:

- Based on information from suppliers, **TMDJ-035** is soluble in DMSO at concentrations up to 100 mg/mL.[\[2\]](#)
- To prepare a 10 mM stock solution, dissolve 3.47 mg of **TMDJ-035** (Molecular Weight: 347.35 g/mol) in 1 mL of anhydrous DMSO.
- Vortex briefly to ensure complete dissolution. If needed, gentle warming or sonication can be used.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[2\]](#)

Isolation of Adult Ventricular Cardiomyocytes

This protocol is a general guideline for the enzymatic isolation of adult ventricular cardiomyocytes from rodents. Specifics may need to be optimized based on the animal model and laboratory setup.

Materials:

- Langendorff perfusion system
- Collagenase type II
- Perfusion buffer (e.g., calcium-free Tyrode's solution)
- Digestion buffer (perfusion buffer with collagenase)
- Stop solution (perfusion buffer with bovine serum albumin and a low concentration of calcium)
- Cannulation instruments

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
- Perfuse the heart with calcium-free perfusion buffer to wash out the blood.
- Switch to the digestion buffer containing collagenase and perfuse until the heart becomes flaccid.
- Transfer the heart to a dish containing stop solution and gently tease the ventricles apart to release the individual cardiomyocytes.
- Filter the cell suspension through a nylon mesh to remove undigested tissue.
- Allow the myocytes to settle by gravity and gently re-suspend the cell pellet in fresh stop solution.

- Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
- Cells are now ready for experimental use.

Measurement of Intracellular Calcium Transients and Waves

Materials:

- Isolated cardiomyocytes
- Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Confocal microscope with line-scanning capabilities or a calcium imaging system
- Electrical field stimulator

Procedure:

- Load the isolated cardiomyocytes with a fluorescent calcium indicator (e.g., 5 μ M Fluo-4 AM with 0.02% Pluronic F-127) in a physiological buffer for 20-30 minutes at room temperature.
- Wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
- Place the coverslip with the loaded cells onto the stage of the microscope.
- To measure electrically-stimulated calcium transients, pace the cells at a physiological frequency (e.g., 1 Hz) using the field stimulator.
- Record the changes in fluorescence intensity over time using line-scan mode for high temporal resolution.
- To investigate spontaneous calcium waves, record from quiescent (unpaced) cardiomyocytes.

- To test the effect of **TMDJ-035**, first record baseline calcium dynamics.
- Gently perfuse the chamber with a buffer containing the desired concentration of **TMDJ-035**.
- Allow for a sufficient incubation period (e.g., 10-15 minutes) before recording the post-treatment calcium dynamics.
- Analyze the recorded fluorescence signals to determine parameters such as transient amplitude, kinetics, and the frequency and characteristics of any spontaneous calcium waves.

Assessment of Cardiomyocyte Contractility

Materials:

- Isolated cardiomyocytes
- Video-based edge-detection system or a specialized contractility measurement system
- Electrical field stimulator

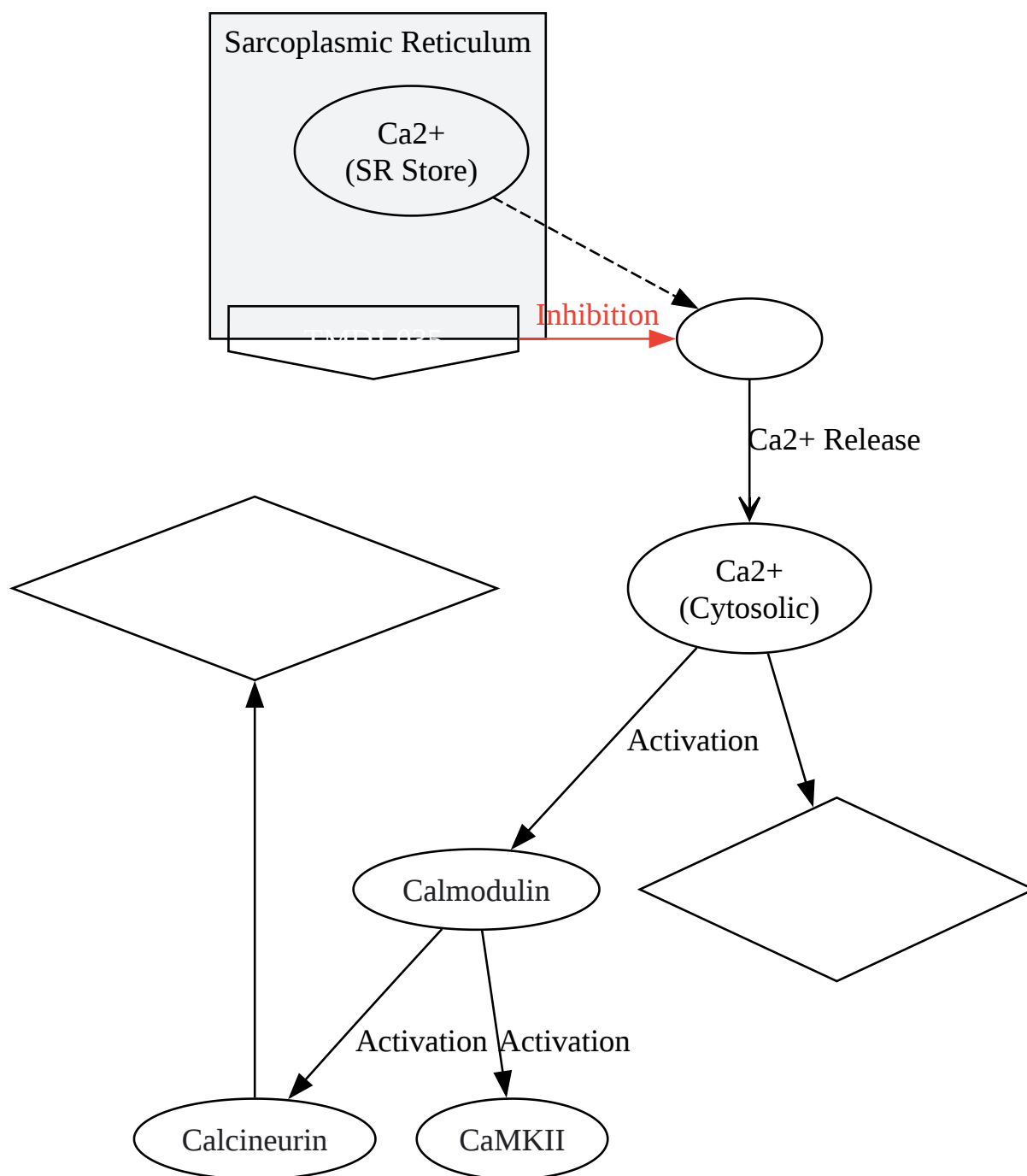
Procedure:

- Plate the isolated cardiomyocytes on laminin-coated coverslips.
- Place the coverslip on the stage of a microscope equipped with a contractility measurement system.
- Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
- Record the changes in cell length during contraction and relaxation.
- Establish a baseline recording of contractile parameters.
- Introduce **TMDJ-035** at the desired concentration and allow for incubation.
- Record the contractility under the influence of the compound.

- Analyze the recordings to quantify parameters such as fractional shortening, and maximal velocities of shortening and relengthening.

Visualizations

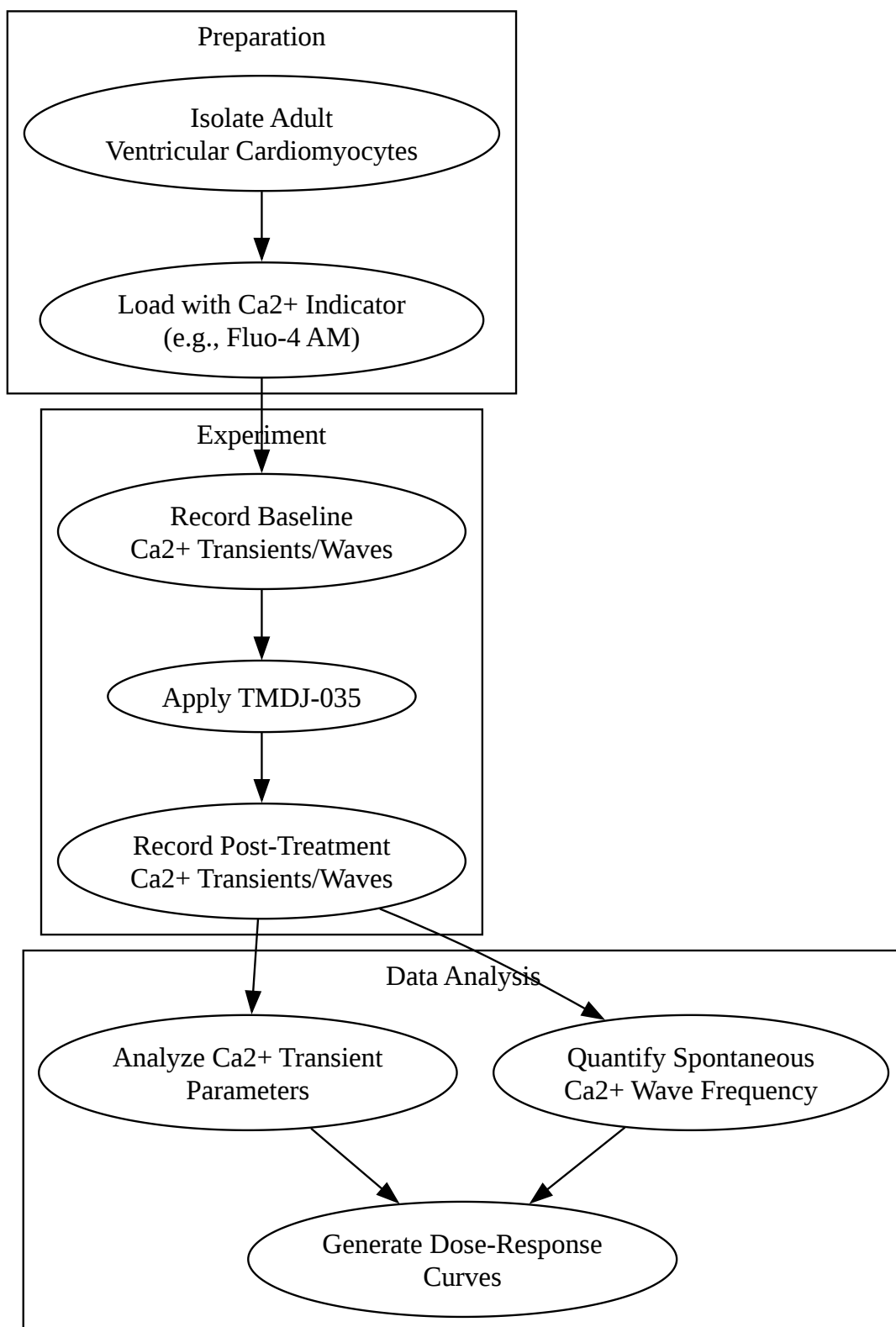
Signaling Pathways



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Caption: **TMDJ-035** Signaling Pathway in Cardiomyocytes.

Experimental Workflow



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Caption: Experimental Workflow for **TMDJ-035** in Cardiomyocytes.

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References

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